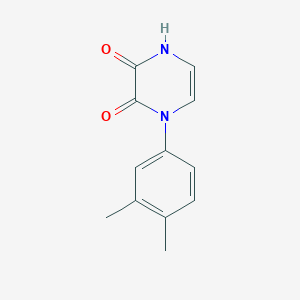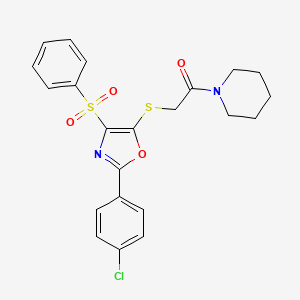
2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone" is a synthetic molecule that appears to be designed for potential pharmacological applications. Although the exact details of this compound are not provided in the given papers, similar compounds have been synthesized and studied for their anti-inflammatory properties. For instance, a related compound, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, and its derivatives have been created and evaluated for anti-inflammatory activity, showing promising results without the presence of a carboxyl group, which is known to reduce gastric irritation .
Synthesis Analysis
The synthesis of related compounds involves the creation of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which were purified using flash chromatography and characterized by spectral and elemental analysis . This suggests that the synthesis of the compound would likely involve similar techniques, ensuring purity and proper characterization of the final product.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been determined through crystallography. For example, an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone has been studied, revealing dihedral angles between the benzene ring and the piperidine rings, as well as the formation of intermolecular hydrogen bonds in the crystal structure . These structural details are crucial for understanding the molecular interactions and potential bioactivity of the compound.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the exact compound , the synthesis and characterization of similar compounds suggest that it may undergo reactions typical for its functional groups. For example, the sulfanyl and ketone groups may participate in various chemical reactions that could be exploited in further derivatization or in interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone" are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, one can infer that the compound would exhibit properties consistent with its molecular structure, such as solubility, melting point, and stability, which would be influenced by its functional groups and overall molecular geometry . These properties are essential for determining the compound's suitability for further development as a pharmacological agent.
科学的研究の応用
Microwave Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis has been employed for producing compounds with a structure related to the chemical . These compounds have been shown to exhibit antibacterial activity, indicating potential applications in combating bacterial infections (Merugu et al., 2010).
Synthesis and Anti-inflammatory Activity
Some derivatives of the chemical have been synthesized and evaluated for their anti-inflammatory activity. The study found that specific derivatives exhibit remarkable anti-inflammatory effects, which could have implications for the treatment of inflammatory conditions (Karande & Rathi, 2017).
Antitumor Activity Evaluation
Derivatives of this chemical have been synthesized and investigated for their potential anticancer activities, particularly against breast cancer cells. Certain compounds were identified as promising antiproliferative agents, suggesting a potential role in cancer treatment (Yurttaş et al., 2014).
Antimicrobial Activity
Various synthesized derivatives of the chemical have been evaluated for their antimicrobial activity. This research highlights the potential use of these compounds in combating various bacterial infections (Khalid et al., 2016).
Wound-Healing Potential
Studies have been conducted on derivatives of this chemical for their in vivo wound-healing potential. The findings suggest significant wound healing, indicating a potential application in medical treatments for wounds (Vinaya et al., 2009).
特性
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c23-17-11-9-16(10-12-17)20-24-21(31(27,28)18-7-3-1-4-8-18)22(29-20)30-15-19(26)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQSPCMMBXIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)
![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)
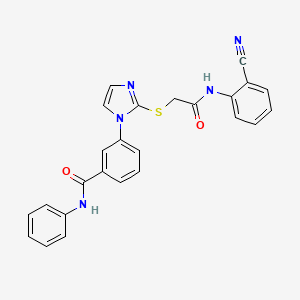
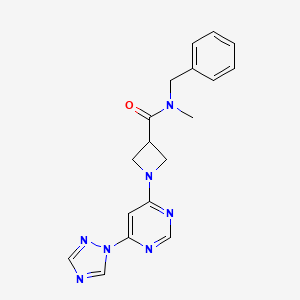
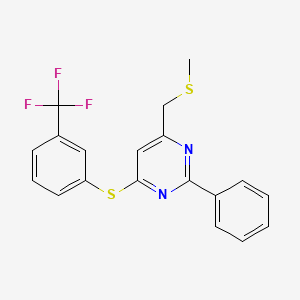
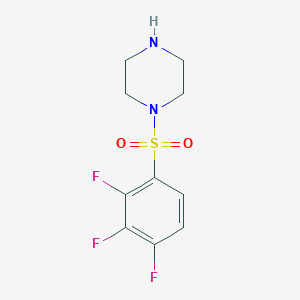
![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)
![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
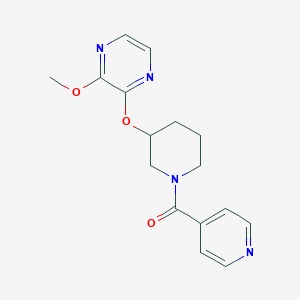
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)
